molecular formula C7H10O B8266698 (3-Ethynylcyclobutyl)methanol

(3-Ethynylcyclobutyl)methanol

Cat. No.: B8266698
M. Wt: 110.15 g/mol
InChI Key: YXMUVIBOZXXNDX-UHFFFAOYSA-N
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Description

(3-Ethynylcyclobutyl)methanol is an organic compound with the molecular formula C₇H₁₀O. It is characterized by a cyclobutyl ring substituted with an ethynyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylcyclobutyl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethynylcyclobutyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethynylcyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (3-Ethynylcyclobutyl)methanol is unique due to the presence of both the ethynyl and methanol groups on the cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-ethynylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-3-7(4-6)5-8/h1,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUVIBOZXXNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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